REACTION_CXSMILES
|
CC(O)([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[NH2:12][C:8]1[CH:7]=[C:6]([C:5]#[CH:4])[CH:11]=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#CC1=CC(=CC=C1)N)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been crushed to a powder
|
Type
|
ADDITION
|
Details
|
The mixture was charged to a 100 ml, round-bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap and condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the acetone byproduct was removed periodically through the Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction product was then cooled
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
to remove particles of caustic
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |